molecular formula C9H7ClN2O B11901037 3-Amino-6-chloroquinolin-4-ol

3-Amino-6-chloroquinolin-4-ol

Cat. No.: B11901037
M. Wt: 194.62 g/mol
InChI Key: XEHDUSBRFAANJN-UHFFFAOYSA-N
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Description

3-Amino-6-chloroquinolin-4-ol is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloroquinolin-4-ol typically involves the nucleophilic substitution of 4,7-dichloroquinoline with appropriate amines. One common method is the reaction of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole under specific conditions . This reaction is often carried out in the presence of a base and at elevated temperatures to facilitate the substitution.

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chloroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-6-chloroquinolin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with an additional hydroxy group.

    Quinoline: The parent compound with a simpler structure.

Uniqueness: Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

3-amino-6-chloro-1H-quinolin-4-one

InChI

InChI=1S/C9H7ClN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13)

InChI Key

XEHDUSBRFAANJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)N

Origin of Product

United States

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